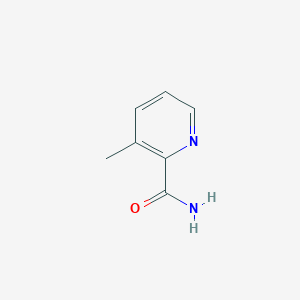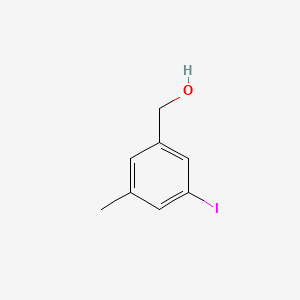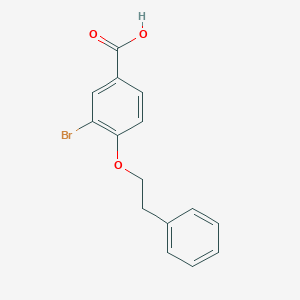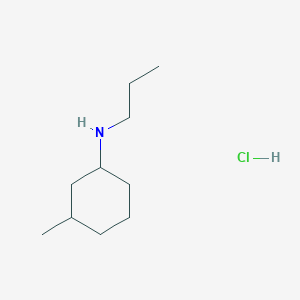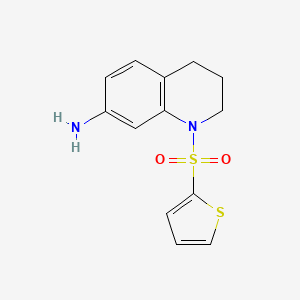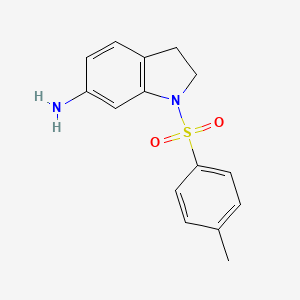![molecular formula C13H16BrN3O2 B1317435 Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide CAS No. 1052539-91-9](/img/structure/B1317435.png)
Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide is a complex organic compound that combines a furan ring with a carboxylic acid group and a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide typically involves multiple steps:
-
Formation of Furan-2-carboxylic Acid: : This can be achieved through the oxidation of furfural, a compound derived from agricultural byproducts like corncobs and oat hulls. The oxidation is usually carried out using oxidizing agents such as potassium permanganate or nitric acid.
-
Amidation Reaction: : The furan-2-carboxylic acid is then reacted with 2-[(pyridin-2-ylmethyl)-amino]-ethylamine. This step often requires the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
-
Hydrobromide Formation: : Finally, the resulting amide is treated with hydrobromic acid to form the hydrobromide salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
On an industrial scale, the production of this compound would involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the oxidation and amidation steps, which can improve yield and reduce reaction times. Additionally, purification processes such as crystallization and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced forms, which may have distinct properties and applications.
Substitution: The pyridine moiety can participate in substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDC, DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dicarboxylic acid, while reduction can yield furan-2-carboxylic acid derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors. It is also used in the development of biochemical assays.
Medicine
Medically, this compound has potential applications in the development of new pharmaceuticals. Its structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to form stable complexes makes it useful in catalysis and material science.
Mecanismo De Acción
The mechanism of action of Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide involves its interaction with specific molecular targets. The pyridine moiety can bind to metal ions, influencing enzymatic activity or receptor function. The furan ring can participate in electron transfer reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carboxylic acid: Lacks the pyridine moiety, making it less versatile in terms of binding interactions.
Pyridine-2-carboxylic acid: Does not have the furan ring, limiting its applications in electron transfer reactions.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups, making it more suitable for polymer synthesis but less specific in biological applications.
Uniqueness
Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide is unique due to its combination of a furan ring and a pyridine moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
N-[2-(pyridin-2-ylmethylamino)ethyl]furan-2-carboxamide;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.BrH/c17-13(12-5-3-9-18-12)16-8-7-14-10-11-4-1-2-6-15-11;/h1-6,9,14H,7-8,10H2,(H,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZYWQQHQGZVES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCCNC(=O)C2=CC=CO2.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1317355.png)
